N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide
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Overview
Description
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide is a compound that features a pyrrolidine ring substituted with a pyridinyl group and a pivalamide group
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been found to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s known that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to their varied medicinal applications .
Pharmacokinetics
The compound’s molecular weight of 17823 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
Compounds with similar structures have shown varied medicinal applications , suggesting that this compound may also have significant biological effects.
Action Environment
It’s known that the reaction conditions for the formation of n-(pyridin-2-yl)amides were mild and metal-free , suggesting that the compound might be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are likely to be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The pyridinyl and pivalamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents such as toluene and ethyl acetate . The reaction conditions are typically mild and do not require the use of metals .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of TBHP in ethyl acetate can lead to the formation of 3-bromoimidazopyridines .
Scientific Research Applications
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a pharmacophore in the design of biologically active compounds.
Medicine: The compound has potential therapeutic applications due to its unique structural properties.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl group and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have comparable medicinal applications.
Uniqueness
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide is unique due to its combination of a pyrrolidine ring and a pivalamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2,2-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-14(2,3)13(18)16-11-7-9-17(10-11)12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXJXQMWRYUNJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCN(C1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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